molecular formula C12H15BrN2O B1600079 N-(4-bromophenyl)piperidine-4-carboxamide CAS No. 883106-57-8

N-(4-bromophenyl)piperidine-4-carboxamide

Cat. No. B1600079
M. Wt: 283.16 g/mol
InChI Key: ZEIHWXAWUVDDRI-UHFFFAOYSA-N
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Description



  • N-(4-bromophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C₁₂H₁₅BrN₂O.

  • It belongs to the class of piperidine derivatives and contains a bromophenyl group attached to the piperidine ring.





  • Synthesis Analysis



    • The synthesis of N-(4-bromophenyl)piperidine-4-carboxamide involves the reaction of piperidine with 4-bromobenzoyl chloride or 4-bromobenzoyl isocyanate.





  • Molecular Structure Analysis



    • The molecular structure consists of a piperidine ring with a 4-bromophenyl group attached to the nitrogen atom.





  • Chemical Reactions Analysis



    • N-(4-bromophenyl)piperidine-4-carboxamide can participate in various reactions, including α-arylation of aldehydes and enantioselective α-benzylation via photoredox organocatalysis.





  • Physical And Chemical Properties Analysis



    • Molecular Weight: 319.63 g/mol

    • Physical Form: Powder

    • Solubility: Soluble in organic solvents

    • Stability: Store at room temperature




  • Scientific Research Applications

    PET Radiotracer Development

    • Synthesis of PET Radiotracers : N-(4-bromophenyl)piperidine-4-carboxamide derivatives have been used in the synthesis of novel PET radiotracers for studying cannabinoid receptors in the brain. These radiotracers are synthesized using nucleophilic fluorination, showing potential for detailed brain imaging and receptor studies (Katoch-Rouse & Horti, 2003), (Fan et al., 2006).

    Anti-Angiogenic and DNA Cleavage Properties

    • Novel Piperidine Derivatives for Cancer Research : N-(4-bromophenyl)piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities. This suggests their potential as anticancer agents, affecting both angiogenesis and cytotoxic effects on cancer cells (Kambappa et al., 2017).

    Inhibitor Development for Various Receptors and Enzymes

    • Soluble Epoxide Hydrolase Inhibitors : These compounds have been identified as inhibitors of soluble epoxide hydrolase, a target for various diseases. They exhibit good oral exposure and are considered for in vivo disease model studies (Thalji et al., 2013).
    • CCR5 Antagonist for HIV-1 : Piperidine-4-carboxamide derivatives have been developed as potent antagonists of the CCR5 receptor, showing significant potential in inhibiting HIV-1 replication (Imamura et al., 2006).

    Microglia Imaging for Neuroinflammation

    • Targeting CSF1R for Microglia Imaging : N-(4-bromophenyl)piperidine-4-carboxamide analogs are used for PET imaging of microglia by targeting CSF1R. This aids in studying neuroinflammation in neuropsychiatric disorders (Horti et al., 2019).

    Antiproliferative and Tubulin Inhibitor Properties

    • New Tubulin Inhibitor Chemotype : These derivatives have been identified as a new class of tubulin inhibitors with antiproliferative properties, confirming their role in cancer therapy (Krasavin et al., 2014).

    Anti-Acetylcholinesterase Activity

    • Synthesis of Anti-Acetylcholinesterase Derivatives : Derivatives of N-(4-bromophenyl)piperidine-4-carboxamide have shown promising results as potent inhibitors of acetylcholinesterase, an enzyme linked to dementia and Alzheimer's disease (Sugimoto et al., 1990).

    Safety And Hazards



    • Hazard Statements: May cause skin and eye irritation. Avoid inhalation and ingestion.

    • Precautionary Measures: Handle with care, use appropriate protective equipment, and work in a well-ventilated area.




  • Future Directions



    • Investigate its potential as an antimicrobial agent or explore its pharmacological properties.

    • Assess its toxicity and safety profile for potential therapeutic applications.




    properties

    IUPAC Name

    N-(4-bromophenyl)piperidine-4-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H15BrN2O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZEIHWXAWUVDDRI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CNCCC1C(=O)NC2=CC=C(C=C2)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H15BrN2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00472501
    Record name N-(4-bromophenyl)piperidine-4-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00472501
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    283.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(4-bromophenyl)piperidine-4-carboxamide

    CAS RN

    883106-57-8
    Record name N-(4-Bromophenyl)-4-piperidinecarboxamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=883106-57-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name N-(4-bromophenyl)piperidine-4-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00472501
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    2
    Citations
    Q Ji, B Li, Y Chu, H Wu, C Du, Y Xu, Y Shen… - Bioorganic Chemistry, 2021 - Elsevier
    A series of novel 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives were designed, synthesized and characterized by 1 H NMR, 13 C NMR and …
    Number of citations: 8 www.sciencedirect.com
    G Li, Y Huan, B Yuan, J Wang, Q Jiang, Z Lin… - European journal of …, 2016 - Elsevier
    A series of xanthine derivatives as potent dual ligands targeting DPP-IV and GPR119 was discovered through an approach of the merged pharmacophores of GPR119 agonists and …
    Number of citations: 33 www.sciencedirect.com

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